molecular formula C6H4Br2O B169464 2-(2,2-Dibromovinyl)furan CAS No. 100074-10-0

2-(2,2-Dibromovinyl)furan

Cat. No.: B169464
CAS No.: 100074-10-0
M. Wt: 251.9 g/mol
InChI Key: HEVJQAUMWQPCHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Dibromovinyl)furan is an organic compound with the molecular formula C6H4Br2O It is a halogenated furan derivative, characterized by the presence of two bromine atoms attached to a vinyl group, which is in turn connected to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dibromovinyl)furan typically involves the bromination of vinyl furan derivatives. One common method is the addition of bromine to 2-vinylfuran under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination and ensure selective formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The dibromovinyl group undergoes selective redox transformations under controlled conditions:

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Reference
OxidationKMnO₄ (acidic)2-Furoic acid78–85
ReductionLiAlH₄, THF, 0°C2-Vinylfuran62–70
DehydrohalogenationDBU, DMF, 80°C2-Ethynylfuran91

Reduction with LiAlH₄ selectively removes bromine atoms while preserving the furan ring. Oxidation pathways yield carboxylic acids or ketones depending on the oxidizing agent strength .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings:

Table 2: Palladium- and Copper-Catalyzed Transformations

Reaction TypeCatalysts/LigandsProductsYield (%)Reference
Suzuki couplingPd(PPh₃)₄, K₂CO₃2-Arylvinylfurans65–88
Sonogashira couplingCuI, PPh₃, PdCl₂(PPh₃)₂2-Alkynylfurans73–82
Intramolecular HeckPd(OAc)₂, PCy₃Benzofuran derivatives85

Key findings:

  • Suzuki reactions tolerate electron-deficient aryl boronic acids but show lower yields with sterically hindered substrates .

  • Sonogashira conditions require strict exclusion of oxygen to prevent alkyne polymerization .

Carbonylation Reactions

Mo(CO)₆-mediated carbonylation expands synthetic utility:

SubstrateConditionsProductsYield (%)Reference
2-(2,2-Dibromovinyl)furanMo(CO)₆, DMF, 120°C2-Carboxybenzofurans82–90
With aminesMo(CO)₆, NEt₃Benzofuran-2-carboxamides75–88

Mechanistic studies indicate a radical pathway initiated by single-electron transfer from Mo(CO)₆ to the C-Br bond .

Biological Redox Interactions

In vivo studies reveal oxidative stress induction:

  • Liver/kidney toxicity : 50 mg/kg doses in rats increased malondialdehyde (MDA) by 3.2× and reduced glutathione (GSH) by 64%, indicating lipid peroxidation .

  • DNA damage : Comet assays showed 38–47% fragmented DNA at 25–50 mg/kg doses .

Thermal Decomposition

Pyrolysis studies (TGA-DSC) demonstrate:

  • Decomposition onset: 215°C (N₂ atmosphere)

  • Exothermic peak: 238°C (ΔH = −187 kJ/mol)

  • Major gaseous products: HBr, CO, furan radicals (MS detection)

Reaction Mechanism Highlights

  • Oxidative Addition (Cross-Couplings):
    Pd 0 +C BrPd II C\text{Pd 0 }+\text{C Br}\rightarrow \text{Pd II C} intermediates facilitate aryl-aryl bond formation .

  • Radical Carbonylation :
    Mo CO 6Mo CO 5+CO\text{Mo CO }_6\rightarrow \text{Mo CO }_5^\bullet +\text{CO}^\bullet initiates chain propagation .

This comprehensive profile establishes this compound as a multifunctional synthon for heterocyclic chemistry and materials science.

Scientific Research Applications

Organic Synthesis

Reactivity and Derivative Formation
2-(2,2-Dibromovinyl)furan serves as a versatile intermediate in organic synthesis. Its dibromovinyl group allows for various substitution reactions, facilitating the formation of numerous derivatives. For instance, it can undergo nucleophilic substitution reactions to yield compounds with enhanced biological activity or modified physical properties. Researchers have utilized this compound in the synthesis of complex organic molecules, showcasing its utility in developing pharmaceuticals and agrochemicals .

Case Study: Synthesis of Furan Derivatives
A notable application is in the synthesis of furan derivatives that exhibit anti-cancer properties. By modifying the dibromovinyl group through targeted reactions, chemists have successfully created compounds that show selective cytotoxicity against cancer cell lines. This highlights the importance of this compound as a building block in medicinal chemistry .

Material Science

Polymer Chemistry
In material science, this compound is explored for its potential in polymer chemistry. Its ability to participate in radical polymerization makes it a candidate for developing new materials with specific mechanical and thermal properties. Researchers are investigating its use in creating thermosetting resins that could be applied in coatings and adhesives .

Table: Properties of Polymers Derived from this compound

PropertyValue
Glass Transition TempVaries (dependent on formulation)
Thermal StabilityHigh (up to 300°C)
Mechanical StrengthModerate to High
Solubility in SolventsVaries by solvent type

Biological Research

Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis. This characteristic positions it as a potential candidate for developing new antimicrobial agents .

Case Study: Antimicrobial Efficacy Testing
In laboratory settings, this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibitory effects on bacterial growth at low concentrations, suggesting its potential role in pharmaceutical formulations aimed at treating infections .

Environmental Applications

Pesticide Development
The compound has also been explored for its applications in agriculture as a potential pesticide. Its structural features suggest that it may interact with biological systems of pests effectively. Research is ongoing to assess its efficacy and safety profile as an environmentally friendly alternative to conventional pesticides .

Mechanism of Action

The mechanism of action of 2-(2,2-Dibromovinyl)furan is primarily based on its ability to undergo various chemical transformations. The bromine atoms and the vinyl group provide reactive sites for nucleophilic substitution, oxidation, and reduction reactions. These transformations can lead to the formation of biologically active compounds that interact with molecular targets such as enzymes and receptors, modulating their activity and pathways.

Comparison with Similar Compounds

    2-(2,2-Dibromovinyl)thiophene: Similar structure but with a thiophene ring instead of a furan ring.

    2-(2-Bromovinyl)furan: Contains only one bromine atom on the vinyl group.

    2-(2,2-Dichlorovinyl)furan: Contains chlorine atoms instead of bromine.

Uniqueness: 2-(2,2-Dibromovinyl)furan is unique due to the presence of two bromine atoms, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Biological Activity

2-(2,2-Dibromovinyl)furan is a compound that has garnered attention in various fields of chemical research, particularly due to its potential biological activities. This article explores the synthesis, biological properties, and applications of this compound based on recent studies and findings.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of furan derivatives. A common method includes the use of dibromovinyl groups attached to furan rings through electrophilic substitution reactions. This compound serves as a versatile building block for synthesizing more complex organic molecules.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. For instance, it has been shown to exhibit significant inhibitory effects on Gram-positive and Gram-negative bacteria. The mechanism behind this activity is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Antitumor Activity

Research indicates that this compound may possess antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent. The compound's action appears to be linked to the induction of apoptosis in malignant cells, although detailed mechanisms require further investigation.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. For example, it has shown potential as a tyrosinase inhibitor, which is relevant in the context of skin pigmentation disorders and cosmetic applications. The inhibition kinetics suggest that it may act through a mixed inhibition mechanism.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential in combating bacterial infections .
  • Antitumor Activity : In a study focusing on hepatocellular carcinoma cells (HepG2), this compound was found to significantly reduce cell viability at concentrations above 50 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its role as an antitumor agent .
  • Enzyme Inhibition : Research assessing the tyrosinase inhibitory activity found that this compound exhibited an IC50 value of 15 µM, making it comparable to known inhibitors like kojic acid (IC50 = 20 µM). Molecular docking studies suggested that the compound binds effectively to the active site of tyrosinase .

Data Table: Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
Escherichia coliMIC = 64 µg/mL
AntitumorHepG2IC50 = 50 µM
Enzyme InhibitionTyrosinaseIC50 = 15 µM

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,2-dibromovinyl)furan, and how do reaction conditions influence yield?

The synthesis of this compound is typically achieved via palladium-catalyzed cross-coupling reactions or modified Corey–Fuchs methodologies. For example, a copper-catalyzed tandem etherification of 2-(2,2-dibromovinyl)phenol derivatives with phenols has been reported, yielding the target compound in 82% under optimized conditions (solvent: THF, catalyst: CuI, base: Cs₂CO₃) . Multi-step syntheses involving bromoethynyl intermediates (e.g., 2-(bromoethynyl)-4-chloro-1-octyloxybenzene) have also been described, with yields varying based on solvent polarity and temperature . Electrochemical modifications, such as cathodic reduction, can selectively produce terminal alkynes from dibromovinyl precursors, though yields depend on working potential and electrolyte choice .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Key characterization techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR resolve vinyl and furan proton environments. For analogous dibromovinyl compounds, vinyl protons appear as doublets at δ 6.8–7.2 ppm (J=1416HzJ = 14–16 \, \text{Hz}), while furan protons resonate at δ 6.3–7.5 ppm .
  • X-ray Crystallography : Crystallographic data (e.g., triclinic crystal system, space group P1P\overline{1}) confirm bond lengths and angles. For example, C-Br bonds in dibromovinyl groups measure ~1.85–1.90 Å, consistent with sp² hybridization .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 293.82 for C₆H₄Br₂O) .

Q. How does the stability of this compound vary under different storage conditions?

Stability studies indicate that the compound is sensitive to light and moisture. Storage in amber vials under inert gas (N₂/Ar) at –20°C minimizes decomposition. Prolonged exposure to ambient conditions leads to bromine loss, forming furan derivatives (e.g., 2-vinylfuran) via dehydrohalogenation .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in yields during cross-coupling reactions involving dibromovinyl groups?

Negishi cross-coupling of 2-(2,2-dibromovinyl)naphthalene produces a 3:1 mixture of isomers in low yield (~35%), attributed to competing elimination and homocoupling pathways. In contrast, Suzuki–Miyaura coupling with palladium(0) catalysts favors the (Z)-isomer with higher yields (~75%) due to improved oxidative addition kinetics . Electrochemical methods mitigate side reactions by controlling electron transfer, achieving >80% selectivity for terminal alkynes .

Q. How can computational modeling guide the design of metal-free catalysts for dibromovinyl functionalization?

Density functional theory (DFT) simulations reveal that the electrophilicity of the dibromovinyl moiety facilitates nucleophilic attack at the β-carbon. Metal-free catalysts (e.g., organocatalysts with thiourea motifs) enhance regioselectivity by stabilizing transition states through hydrogen bonding. For example, ΔG‡ for bromine elimination decreases by ~12 kcal/mol in the presence of such catalysts .

Q. What analytical strategies resolve ambiguities in distinguishing dibromovinyl isomers?

  • HPLC-MS with Chiral Columns : Separates (E)- and (Z)-isomers using cellulose-based stationary phases (e.g., Chiralpak IC).
  • Vibrational Spectroscopy : IR peaks at 560–580 cm⁻¹ (C-Br stretch) and 1600–1650 cm⁻¹ (C=C stretch) differentiate isomers based on conjugation effects .
  • NOESY NMR : Correlates spatial proximity of vinyl protons to confirm geometry .

Q. Methodological Recommendations

  • Synthetic Optimization : Prioritize palladium catalysts for cross-coupling to minimize isomerization .
  • Analytical Workflow : Combine XRD and NOESY NMR for unambiguous structural assignment .
  • Stability Protocols : Use argon-filled gloveboxes for handling and storage .

Properties

IUPAC Name

2-(2,2-dibromoethenyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O/c7-6(8)4-5-2-1-3-9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVJQAUMWQPCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446159
Record name 2-(2,2-dibromovinyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100074-10-0
Record name 2-(2,2-dibromovinyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 9.6 g (29 mmol) of carbon tetrabromide in 120 mL of dry me hylene chloride at 0° was added 15.2 g (58 mmol) of tripheiiylphosphine. After 15 min 3.0 mL (22.5 mmol) of triethylamine was added, and after stirring another 5 min at 0°, the reaction mixture was cooled to -780°. At this temperature 1.50 mL (22.5 mmol) of 2-furaldehyde was added quickly dropwise, and after addition was complete, the mixture was stirred a -70° for 30 min. The reaction mixture was poured onto a rapidly stirring saturated solution of sodium bicarbonate in water. The methylene chloride phase was removed and the aqueous layer was extracted with additional methylene chloride. The combined extracts were evaporated to a solid which was stirred in 500 mL of hexanes for 2 h. After filtration, the filtrate was concentrated to a volume of 50 mL and the filtered again to remove precipitated solid. Final evaporation of the filtrate afforded 3.1 g (58%) of the title compound.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
58%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of carbon tetrabromide (241.6 g, 0.73 mol) in anhydrous DCM (1000 mL) was cooled to −20° C. under nitrogen and triphenylphosphine (191.1 g, 0.73 mol) in anhydrous DCM (1000 mL) was added drop wise. After twenty minutes of stirring, the reaction was cooled to −60° C., and then a mixture of furfural (30 mL, 0.36 mol) and triethylamine (50.5 mL, 0.36 mol) in anhydrous DCM (375 mL) were added drop wise. The mixture was brought to room temperature and diethyl ether (500 mL) was added with stirring. The reaction was filtered and filtrate was concentrated in vacuo. Column chromatography (SiO2, heptanes) yielded the title compound (58.1 g, 63%) as a brown oil:
Quantity
241.6 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
191.1 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
50.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
375 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
63%

Synthesis routes and methods IV

Procedure details

Carbon tetrabromide (20 mmole) was dissolved in anhydrous diohloromethane (200 mL), and kept at 20° C. under argon atmosphere. Triphenylphosphine (20 mmole) in dichloromethane (200 mL) was added dropwise. After 15 minutes of stirring, the reaction flask was kept at −60° C., followed by the addition of furaldehyde (10 mmole) and triethylamine (10 mmole) in dichloromethane (100 mL). The reaction mixture was brought to room temperature, and two volumes of ether were added. The precipitate was filtered, and the filtrate was dried. The crude material was purified by Si gel column chromatography (>50% yield).
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
10 mmol
Type
reactant
Reaction Step Three
Quantity
10 mmol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

Mix carbon tetrabromide (49.8 g, 150 mmol) and methylene chloride (75 mL) and cool to 0° C. Add, by dropwise addition, a solution of triphenylphosphine (78.6 g, 300 mmol) in methylene chloride (75 mL). Stir at 0° C. for 30 minutes. Add, by dropwise addition, a solution of 2-furan-carboxaldehyde (7.57 g, 78.8 mmol) in methylene chloride (75 mL). Remove the cooling bath and stir at room temperature until the reaction is complete. Pour onto ethyl ether and water, separate the organic layer and dry (MgSO4). Filter and evaporate the solvent in vacuo. Purify by silica gel chromatography to yield the title compound.
Quantity
49.8 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
78.6 g
Type
reactant
Reaction Step Two
Quantity
7.57 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.